5-氨基-1H-吲唑-7-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

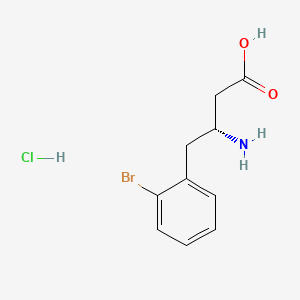

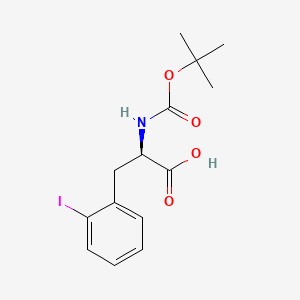

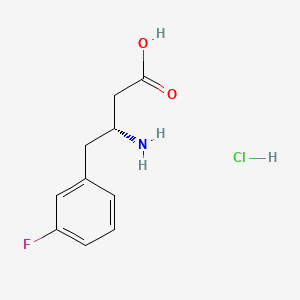

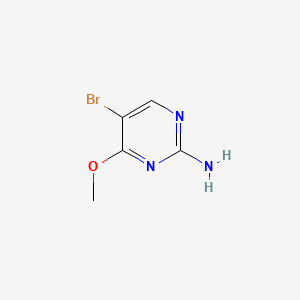

“Methyl 5-amino-1H-indazole-7-carboxylate” is a compound that belongs to the indazole family . The IUPAC name of this compound is methyl 5-amino-1H-indazole-6-carboxylate . The InChI code for this compound is 1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) .

Synthesis Analysis

The synthesis of indazoles, including “Methyl 5-amino-1H-indazole-7-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazole derivatives has been studied using various spectroscopic techniques. The crystal structure of a compound closely related to the target molecule shows that the methoxy group lies in the plane of the indazole system.Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-amino-1H-indazole-7-carboxylate” include its molecular weight of 191.19 and its InChI code 1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) .科学研究应用

脑血清素能系统研究

对α-甲基-l-色氨酸(色氨酸的类似物和血清素的前体)的研究表明其在研究脑血清素合成速率方面的潜力。标记的α-甲基-l-色氨酸在脑组织中的捕获为确定血清素合成速率提供了一种有效的方法,突出了该化合物在神经化学中的作用及其在研究神经精神疾病中的潜在应用 (Diksic & Young, 2001).

DNA甲基化和癌症研究

在癌症研究中,DNA甲基转移酶抑制剂(包括核苷类似物,如 5-氮杂胞苷)显示出在恢复抑癌基因表达和发挥抗肿瘤作用方面的希望。这些发现强调了甲基化抑制剂在白血病和其他实体瘤治疗中的重要性,反映了相关化合物在治疗干预中的更广泛适用性 (Goffin & Eisenhauer, 2002).

吲唑衍生物的治疗应用

已发现吲唑衍生物(包括 5-氨基-1H-吲唑-7-甲酸甲酯)具有广泛的生物活性,使其在开发新的治疗剂方面极具吸引力。它们在抗癌、抗炎和神经保护应用中的潜力突出了这些化合物在药用化学和药物开发工作中的多功能性 (Denya, Malan, & Joubert, 2018).

卒中的神经保护策略

在脑血管卒中的背景下,对神经保护策略的研究强调了脑损伤和恢复所涉及的分子机制的复杂性。探索可以减轻继发性脑损伤的化合物为相关化学实体在卒中后最大程度减少残疾的潜在作用提供了见解 (Karsy 等,2017).

药物发现中的小分子抑制剂

小分子抑制剂的开发,包括那些靶向蛋白质精氨酸甲基转移酶的抑制剂,展示了 5-氨基-1H-吲唑-7-甲酸甲酯衍生物在调节与癌症等疾病相关的生物途径中的应用。这些抑制剂代表了一个重要的研究领域,对治疗干预和药物设计具有潜在影响 (Hu 等,2016).

安全和危害

未来方向

属性

IUPAC Name |

methyl 5-amino-1H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAQQZIGRZZPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672006 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1H-indazole-7-carboxylate | |

CAS RN |

885272-08-2 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)